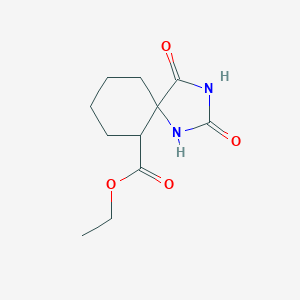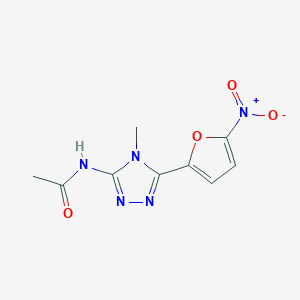
ACETAMIDE, N-(4-METHYL-5-(5-NITRO-2-FURYL)-s-TRIAZOL-3-YL)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(4-methyl-5-(5-nitro-2-furyl)-s-triazol-3-yl)- is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its unique structure and properties make it a promising candidate for various biomedical applications.
Mecanismo De Acción
The exact mechanism of action of Acetamide, N-(4-methyl-5-(5-nitro-2-furyl)-s-triazol-3-yl)- is not fully understood. However, it is believed to act by inhibiting specific enzymes or pathways involved in various cellular processes.
Biochemical and Physiological Effects:
Acetamide, N-(4-methyl-5-(5-nitro-2-furyl)-s-triazol-3-yl)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, induce apoptosis in cancer cells, and reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Acetamide, N-(4-methyl-5-(5-nitro-2-furyl)-s-triazol-3-yl)- in lab experiments include its unique structure and properties, which make it a promising candidate for drug development. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on Acetamide, N-(4-methyl-5-(5-nitro-2-furyl)-s-triazol-3-yl)-. These include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in various fields such as cancer treatment and antimicrobial therapy.
In conclusion, Acetamide, N-(4-methyl-5-(5-nitro-2-furyl)-s-triazol-3-yl)- is a promising chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its unique structure and properties make it a promising candidate for drug development, and further research is needed to fully understand its mechanism of action and explore its potential applications.
Métodos De Síntesis
The synthesis of Acetamide, N-(4-methyl-5-(5-nitro-2-furyl)-s-triazol-3-yl)- can be achieved through a multi-step process involving the reaction of different chemical compounds. The exact synthesis method varies depending on the desired purity and yield of the final product.
Aplicaciones Científicas De Investigación
Acetamide, N-(4-methyl-5-(5-nitro-2-furyl)-s-triazol-3-yl)- has been the subject of numerous scientific studies due to its potential applications in various fields. It has been shown to have antimicrobial, anticancer, and anti-inflammatory properties, making it a promising candidate for drug development.
Propiedades
Número CAS |
10187-80-1 |
|---|---|
Fórmula molecular |
C9H9N5O4 |
Peso molecular |
251.2 g/mol |
Nombre IUPAC |
N-[4-methyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C9H9N5O4/c1-5(15)10-9-12-11-8(13(9)2)6-3-4-7(18-6)14(16)17/h3-4H,1-2H3,(H,10,12,15) |
Clave InChI |
MHCLDMWJSYEXLB-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NN=C(N1C)C2=CC=C(O2)[N+](=O)[O-] |
SMILES canónico |
CC(=O)NC1=NN=C(N1C)C2=CC=C(O2)[N+](=O)[O-] |
Otros números CAS |
10187-80-1 |
Sinónimos |
N-[4-Methyl-5-(5-nitro-2-furyl)-4H-1,2,4-triazol-3-yl]acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



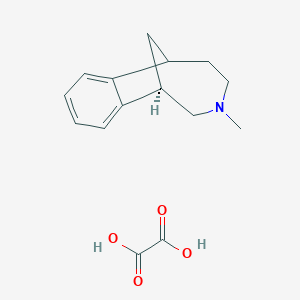
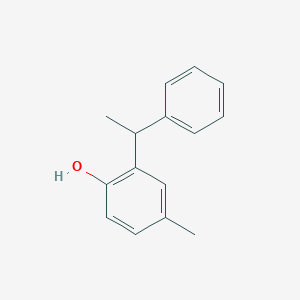
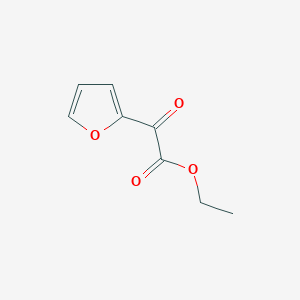
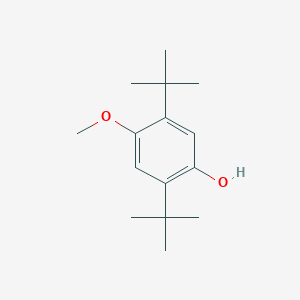
![6-Methylspiro[4.5]dec-9-ene-10-carboxylic acid](/img/structure/B155693.png)
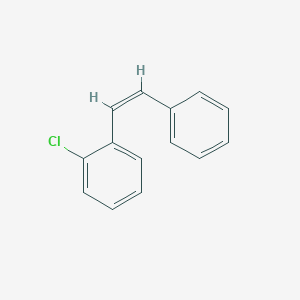
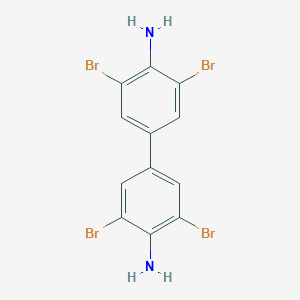
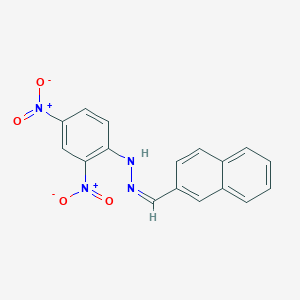

![(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B155706.png)
![6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one](/img/structure/B155710.png)
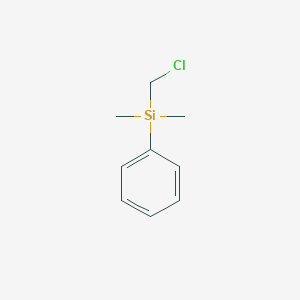
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;azane](/img/structure/B155713.png)
